

semaxanib pharmacology and toxicology

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Compound Focus: Semaxinib

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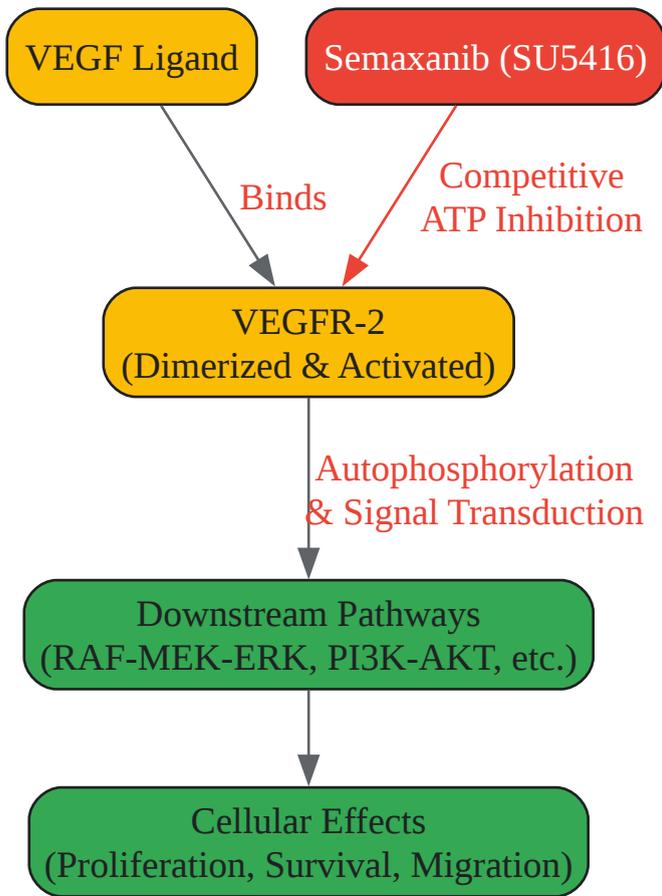
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Pharmacology and Mechanism of Action

Semaxanib is a synthetic indolin-2-one derivative that functions as a potent and selective ATP-competitive inhibitor of VEGFR-2 (also known as KDR/Flk-1) [1] [2] [3]. Its primary mechanism is the inhibition of VEGF-induced signaling, a key pathway in the process of **angiogenesis** [4].

The diagram below illustrates the core VEGFR-2 signaling pathway and semaxanib's primary site of action.



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- **Primary Target:** Semaxanib potently inhibits VEGFR-2, blocking VEGF-mediated endothelial cell proliferation, survival, and migration [1] [2]. It also demonstrates activity against **VEGFR-1**, **c-KIT**, and **PDGFR**, albeit less potently [2] [3].
- **Downstream Signaling Impact:** By inhibiting VEGFR-2, semaxanib impairs the activation of key downstream signaling cascades, including the **RAF-MEK-ERK** pathway (proliferation) and the **PI3K-AKT** pathway (survival) [1]. It also specifically blocks VEGF transcriptional activation by inhibiting **HIF-1α** DNA binding activity [1].

The table below summarizes key pharmacologic data.

Parameter	Details	Source / Experimental Context
Primary Target	VEGFR-2 (KDR/Flk-1)	[1] [2] [3]

Parameter	Details	Source / Experimental Context
Additional Targets	VEGFR-1, c-KIT, PDGFR	[2] [3]
Mechanism	Competitive ATP-inhibitor of receptor tyrosine kinases; blocks downstream PI3K/p70S6K and HIF-1 α signaling.	[1]
Chemical Formula	C ₁₅ H ₁₄ N ₂ O	[3] [5]
Molecular Weight	238.28 g/mol	[5]
Solubility	Soluble in DMSO; formulation for IV administration required Cremophor EL as a vehicle.	[2] [6]

Toxicology and Safety Profile

Toxicological data for semaxanib comes from both clinical trials and established preclinical models.

- **Clinical Toxicity:** In a Phase I study, semaxanib was generally tolerable at a twice-weekly intravenous dose of **145 mg/m²**, which was recommended for future studies [2]. The maximum-tolerated dose was not formally defined in this trial, but higher doses (190 mg/m²) were associated with unacceptable toxicity after a treatment break [2].
- **Preclinical Model Toxicity:** Semaxanib is noted for inducing pulmonary arterial hypertension (PAH) in rodent models when combined with chronic hypoxia [3] [6]. This **Sugen-Hypoxia (SuHx) model** is a well-characterized research tool for studying PAH [3].
- **Handling Safety:** As a pharmaceutically active ingredient, it is considered a moderate to severe irritant to the skin and eyes. Safety data sheets classify it as toxic if swallowed and irritating to skin, with possible risks of impaired fertility and harm to the unborn child [5].

Key toxicological and safety data are summarized in the table below.

Parameter	Details	Source / Experimental Context
Recommended Human Dose	145 mg/m ² (IV, twice weekly)	Phase I Clinical Trial [2]
Cardiovascular Toxicity	Induced pulmonary hypertension in mice/rats (SuHx model); modern VEGF(R) inhibitors are associated with heart failure, suggesting a class effect.	Preclinical Model & Recent Review [3] [6]
Handling Hazard	Toxic. Moderate to severe irritant to skin and eyes.	Safety Data Sheet [5]

| **Risk Phrases** | R28: Very toxic if swallowed. R38: Irritating to skin. R41: Risk of serious damage to eyes. R62/63: Possible risk of impaired fertility and harm to unborn child. | Safety Data Sheet [5] |

Experimental Research Protocols

Detailed methodologies from research publications provide guidance for using semaxanib in experimental models.

Preclinical Dosing in Animal Models

For investigating cardiac toxicity, a 2025 study established both acute and chronic mouse models [6]:

- **Chronic Cardiac Toxicity (CCT) Model:** Administer **10 mg/kg** of semaxanib, twice weekly for 4 weeks [6].
- **Acute Cardiac Toxicity (ACT) Model:** Administer **20 mg/kg** of semaxanib, twice weekly for 2 weeks [6].
- **Vehicle:** Semaxanib was prepared in **DMSO** [6]. Preclinical and clinical studies have used other vehicles like **Cremophor EL** for IV administration [2].

Pharmacodynamic Assessment Protocol

A Phase I clinical trial used **Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)** to non-invasively assess pharmacodynamic effects in humans [2]:

- **Purpose:** To measure changes in tumor vascular permeability and volume as indicators of anti-angiogenic activity.
- **Procedure:** Patients underwent DCE-MRI at baseline and at specific time points after initiating semaxanib treatment. Although this specific study did not find reproducible changes in DCE-MRI endpoints, the method remains a valid approach for evaluating the biological activity of VEGFR inhibitors [2].

Clinical Development and Discontinuation

Semaxanib entered Phase III clinical trials for advanced colorectal cancer, but its development was discontinued in February 2002 after failing to demonstrate sufficient efficacy [3]. Despite this, its investigation paved the way for the development of **sunitinib (SU11248)**, a successful multi-targeted tyrosine kinase inhibitor approved for clinical use [1] [3].

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